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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B605720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of

AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).

Understanding the precise interactions of a small molecule inhibitor with the human kinome is

paramount for its development as a specific and safe therapeutic agent. This document

summarizes the quantitative data on AZ13705339's inhibitory activity, details the experimental

protocols used for its characterization, and visualizes its mechanism of action and the workflow

for its profiling.

Executive Summary
AZ13705339 is a bis-anilino pyrimidine derivative identified as a potent, ATP-competitive

inhibitor of PAK1.[1][2] It demonstrates remarkable selectivity for PAK1 and PAK2 over other

PAK isoforms and the broader kinome, making it a valuable tool for investigating PAK1 biology

and a promising lead for therapeutic development in oncology and other diseases where PAK1

signaling is dysregulated.[1][2] This guide delves into the specifics of its selectivity, providing

researchers with the critical data and methodological insights necessary for their work.

Kinase Selectivity Profile of AZ13705339
The kinase selectivity of AZ13705339 has been rigorously assessed through comprehensive

screening against a large panel of kinases. The following tables present the key quantitative

data from these profiling studies.
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Table 1: Inhibitory Potency (IC50) and Binding Affinity
(Kd) for Key Kinases

Kinase IC50 (nM)
Fold
Selectivity vs.
PAK1 (IC50)

Kd (nM)
Assay
Technology

PAK1 0.33 1 0.28
Enzymatic Assay

/ Binding Assay

pPAK1 59 179 - Cellular Assay

PAK2 6 18 0.32
Enzymatic Assay

/ Binding Assay

SRC -
14-fold selectivity

vs. PAK1
- Enzymatic Assay

LCK 1.8 5.5 - Enzymatic Assay

FYN 2.1 6.4 - Enzymatic Assay

YES1 2.5 7.6 - Enzymatic Assay

LYN 2.9 8.8 - Enzymatic Assay

FGR 3.5 10.6 - Enzymatic Assay

BLK 4.3 13 - Enzymatic Assay

PAK4 2600 >7500 - Enzymatic Assay

KDR >10000 >30000 - Enzymatic Assay

FGFR1 >10000 >30000 - Enzymatic Assay

Data compiled from multiple sources.[1][3]

Table 2: Kinome-wide Selectivity Screen of AZ13705339
AZ13705339 was screened against a panel of 125 kinases at a concentration of 100 nM.[1]

The results demonstrated high selectivity, with only eight kinases showing greater than 80%
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inhibition at this concentration.[1] These kinases are detailed in Table 1. This high degree of

selectivity minimizes the potential for off-target effects.[2]

Experimental Protocols
The following sections describe the methodologies employed to determine the kinase

selectivity profile of AZ13705339.

Kinase Inhibition Assays (IC50 Determination)
The inhibitory potency of AZ13705339 was determined using enzymatic assays. A standard

method for this is a radiometric assay or a fluorescence-based assay.

Principle: Recombinant kinase, a specific substrate peptide, and ATP (often radiolabeled [γ-

³²P]ATP or a modified ATP for fluorescence detection) are incubated with varying

concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to

determine the extent of kinase inhibition.

General Protocol:

Prepare a dilution series of AZ13705339 in an appropriate buffer (e.g., containing DMSO).

In a multi-well plate, add the kinase, its specific substrate, and the inhibitor solution.

Initiate the kinase reaction by adding an ATP solution. The ATP concentration is typically

kept at or near the Km value for each specific kinase to ensure accurate IC50

determination.[1]

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

Stop the reaction (e.g., by adding a stop solution like EDTA).

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves

capturing the radiolabeled substrate on a filter and measuring radioactivity using a

scintillation counter. For fluorescence-based assays, a specific antibody that recognizes

the phosphorylated substrate is used, and the signal is read on a plate reader.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to calculate the IC50 value.

The primary screening of AZ13705339 against a panel of 125 kinases was conducted by the

Millipore KinaseProfiler service.[1]

Kinase Binding Assays (Kd Determination)
The binding affinity of AZ13705339 to PAK1 and PAK2 was determined using a competitive

binding assay format, such as the one offered by DiscoveRx (now part of Eurofins).[1]

Principle: This type of assay measures the ability of a test compound to displace a known,

high-affinity ligand from the kinase's ATP-binding site. The amount of displaced ligand is

quantified, often using a technology like fluorescence resonance energy transfer (FRET) or

enzyme fragment complementation.

General Protocol:

A recombinant kinase, a fluorescently or otherwise tagged probe ligand that binds to the

ATP pocket, and varying concentrations of AZ13705339 are incubated together.

The mixture is allowed to reach equilibrium.

The amount of probe ligand that remains bound to the kinase is measured.

The data is used to calculate the dissociation constant (Kd) for the interaction between

AZ13705339 and the kinase.

Visualizing Signaling Pathways and Experimental
Workflows
The following diagrams, generated using the DOT language, illustrate the signaling context of

AZ13705339 and the workflow for its kinase selectivity profiling.
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Caption: Signaling pathway inhibited by AZ13705339.
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Caption: Workflow for AZ13705339 kinase selectivity profiling.

Conclusion
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AZ13705339 stands out as a highly potent and selective inhibitor of PAK1 and, to a lesser

extent, PAK2. Its favorable selectivity profile, characterized by minimal off-target activity against

a broad panel of kinases, underscores its utility as a chemical probe to dissect the complex

roles of PAK1 in cellular signaling and disease. The detailed quantitative data and

methodologies presented in this guide provide a solid foundation for researchers to confidently

employ AZ13705339 in their studies and for drug development professionals to evaluate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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